![molecular formula C7H13NO B2391113 [(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol CAS No. 2416217-49-5](/img/structure/B2391113.png)
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol, commonly known as noribogaine, is a psychoactive substance that is derived from ibogaine. It is a potent stimulant and has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Analytical Techniques in Toxicology and Pharmacology
One significant area of application for “[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol” relates to its role in toxicology and pharmacology, specifically in the detection and analysis of substances within biological systems. For instance, the study of laboratory tests for acute alcohol consumption emphasizes the importance of identifying methanol and ethanol concentrations in plasma and urine, indicating methanol’s utility as a biomarker for alcohol intake and its potential toxic effects (Helander & Eriksson, 2002). Similarly, research on the determination of serotonin and tryptophan in whole blood highlights the relevance of methanol in analytical methodologies for exploring mental disorders (Aymard, Honoré, & Carbuccia, 1994).
Methanol Toxicity and Exposure
Research on methanol toxicity provides insights into its effects following exposure through various routes. Case studies of industrial and accidental exposures to methanol illustrate the clinical outcomes and the importance of rapid diagnosis and treatment to prevent lasting harm (Downie, Khattab, Malik, & Samara, 1992; Fujihara, Kikuchi, & Kurimoto, 2006). These cases underscore the importance of understanding methanol’s toxicokinetics for effective medical management.
Methanol as a Research Tool
Methanol serves as a critical solvent and reagent in various biochemical and pharmacological research applications. Its role in the development and evaluation of other compounds, such as in the synthesis of fatty acid methyl esters (FAMEs) and their correlation with liver dysfunction, demonstrates the compound's versatility in scientific research (Aleryani, Cluette-Brown, Khan, Hasaba, López de Heredia, & Laposata, 2005).
Propriétés
IUPAC Name |
[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(7)3-8-4-7/h6,8-9H,1-5H2/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUZLFOGNZOSI-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

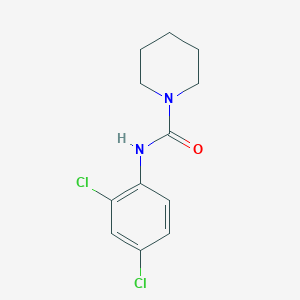
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)
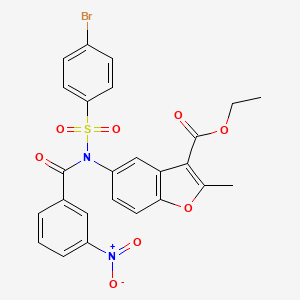
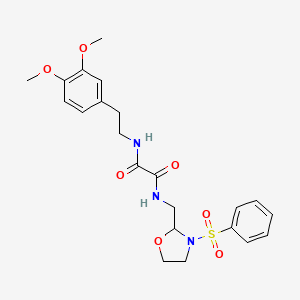
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)
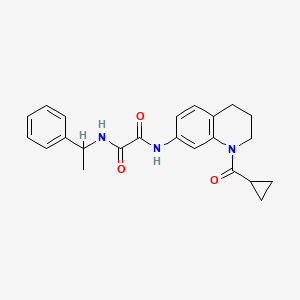
![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)
![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)
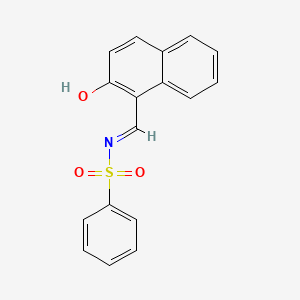
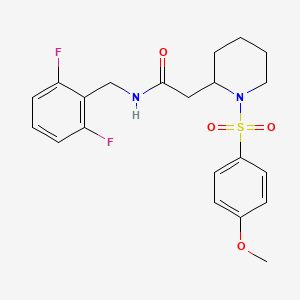
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)